molecular formula C7H6F3NO2S B3011193 2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid CAS No. 1522285-33-1

2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B3011193
CAS No.: 1522285-33-1
M. Wt: 225.19
InChI Key: FFZNRJDLCKITNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid is a fluorinated organic compound that features a thiazole ring substituted with a trifluoropropyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid typically involves the introduction of the trifluoropropyl group to a thiazole ring followed by carboxylation. One common method involves the reaction of 3,3,3-trifluoropropylamine with a thiazole derivative under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.

Chemical Reactions Analysis

Types of Reactions

2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules for studying biological processes.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and interact with intracellular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoropropionic acid: A simpler compound with similar trifluoropropyl functionality but lacking the thiazole ring.

    2-(Trifluoromethyl)thiazole-5-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a trifluoropropyl group.

Uniqueness

2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid is unique due to the combination of the trifluoropropyl group and the thiazole ring, which imparts distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential for interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3,3,3-trifluoropropyl)-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2S/c8-7(9,10)2-1-5-11-3-4(14-5)6(12)13/h3H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZNRJDLCKITNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)CCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.